
4-Biphenylbenzoic acid
Overview
Description
4-Biphenylbenzoic acid (CAS 92-92-2), also known as biphenyl-4-carboxylic acid or p-phenylbenzoic acid, is a biphenyl-substituted benzoic acid derivative with the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol . Structurally, it consists of a benzoic acid moiety (carboxylic acid group at the para position) linked to a biphenyl system. This compound is widely utilized in organic synthesis, pharmaceuticals, and materials science due to its aromatic rigidity and functional versatility . Its applications range from serving as a precursor in liquid crystal materials to intermediates in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Biphenylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoic acid with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is typically carried out in a solvent mixture of dioxane and water at elevated temperatures (around 75°C) for several hours .
Industrial Production Methods: In industrial settings, this compound can be produced by the oxidation of biphenyl using potassium permanganate under controlled conditions. The reaction mixture is then filtered and acidified to obtain the crude product, which is further purified through recrystallization .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The biphenyl system undergoes electrophilic substitution, influenced by the electron-withdrawing carboxylic acid group. Key transformations include:
The carboxylic acid group deactivates the attached ring, directing substituents to the meta position. The distal phenyl ring shows moderate reactivity under strong electrophilic conditions .
Coupling Reactions
4-Biphenylbenzoic acid participates in cross-couplings as a directing group or via pre-functionalized intermediates:
Suzuki-Miyaura Coupling
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Substrate : 4-Bromobiphenylbenzoic acid
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Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (10:1), 75°C
Ullmann-Type Coupling
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Substrate : Iodo-derivative
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Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C
Carboxylic Acid Derivatization
The -COOH group undergoes typical acid-derived transformations:
Solvent Effects on Reaction Kinetics
Kinetic studies with diazodiphenylmethane in 14 alcohols (30–40°C) reveal:
Table: Rate Constants (log k) and Solvent Correlations
Alcohol | log k (30°C) | ρ (Hammett) | Dielectric Constant (ε) |
---|---|---|---|
Methanol | -2.34 | 0.81 | 32.7 |
Ethanol | -2.41 | 0.78 | 24.3 |
Isopropanol | -2.58 | 0.72 | 19.9 |
tert-Butanol | -2.67 | 0.68 | 12.5 |
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Key Trends :
Oxidation
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Side Chain Oxidation : Methyl derivatives (e.g., 4-biphenyltoluene) oxidize to this compound using KMnO₄ (90°C, pH 2) .
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Ring Oxidation : Limited under standard conditions due to aromatic stability.
Reduction
Scientific Research Applications
Polymer Production
4-Biphenylbenzoic acid is a crucial intermediate in synthesizing high-performance polymers. Its unique structure enhances thermal stability and mechanical properties, making it suitable for applications in the electronics and automotive industries.
- Key Properties :
- Thermal Stability : Improves the heat resistance of polymers.
- Mechanical Properties : Enhances strength and durability.
Table 1: Applications in Polymer Production
Application Area | Description | Benefits |
---|---|---|
Electronics | Used in high-temperature resistant polymers | Increased lifespan and performance |
Automotive | Component in lightweight materials | Improved fuel efficiency |
Pharmaceuticals
In the pharmaceutical sector, this compound is utilized to develop drug formulations that require specific solubility and stability profiles. This leads to improved therapeutic efficacy.
- Case Study : A study demonstrated that formulations incorporating this compound exhibited enhanced bioavailability compared to traditional formulations .
Table 2: Pharmaceutical Applications
Drug Type | Application | Outcome |
---|---|---|
Anti-inflammatory | Formulation enhancer | Improved solubility |
Antimicrobial | Active ingredient | Enhanced efficacy |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, enabling researchers to create complex molecules for various applications in materials science and medicinal chemistry.
- Example Reaction : The bisphosphorylation of this compound has been shown to yield high amounts of desired products, indicating its utility in synthesizing bioactive compounds .
Table 3: Organic Synthesis Applications
Reaction Type | Yield (%) | Notes |
---|---|---|
Bisphosphorylation | 87% | Effective for various derivatives |
Coupling Reactions | 74% | Suitable for bioactive compounds |
Analytical Chemistry
In analytical chemistry, this compound is employed in methods such as chromatography for separating and identifying compounds in complex mixtures. This application is vital for quality control in manufacturing processes.
- Application Insight : Its use in chromatographic methods has been essential for ensuring the purity and quality of pharmaceutical products .
Table 4: Analytical Chemistry Applications
Method | Purpose | Importance |
---|---|---|
Chromatography | Compound separation | Quality control |
Spectroscopy | Identification of compounds | Research validation |
Mechanism of Action
The mechanism of action of 4-biphenylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2-(4-Methylphenyl)benzoic Acid (CAS 7148-03-0)
- Molecular Formula : C₁₄H₁₂O₂
- Molecular Weight : 212.25 g/mol .
- Key Differences: The methyl group at the 4′-position of the biphenyl system and the carboxylic acid at the 2-position distinguish this compound.
4-Hydroxybenzoic Acid (CAS 99-96-7)
- Molecular Formula : C₇H₆O₃
- Molecular Weight : 138.12 g/mol .
- Key Differences : The hydroxyl group at the para position increases acidity (pKa ~4.5) compared to 4-biphenylbenzoic acid (pKa ~3.5–4.0 for biphenyl derivatives). This compound is commonly used as a preservative, contrasting with the synthetic applications of this compound .
4-Benzoylbenzoic Acid (CAS 611-95-0)
- Molecular Formula : C₁₄H₁₀O₃
- Molecular Weight : 226.23 g/mol .
- Key Differences : The benzoyl group introduces a ketone functionality, enhancing reactivity in condensation reactions. This contrasts with the inert biphenyl group in this compound, making 4-benzoylbenzoic acid a preferred intermediate for polymer and dye synthesis .
Structural Analogues with Modified Backbones
2-(4-Phenylbenzoyl)benzoic Acid (4BB, CAS 42797-18-2)
- Molecular Formula : C₂₀H₁₄O₃
- Molecular Weight : 302.32 g/mol .
- Key Differences : The biphenyl system is extended with a benzoyl group, increasing molecular weight and rigidity. This structure enhances π-π stacking interactions, making it suitable for photonic materials and organic electronics .
4-Formylbenzoic Acid (CAS 619-66-9)
- Molecular Formula : C₈H₆O₃
- Molecular Weight : 150.13 g/mol .
- Key Differences: The formyl group at the para position provides a reactive aldehyde site for Schiff base formation or crosslinking, unlike the non-reactive biphenyl group in this compound .
Physicochemical Properties Comparison
Notes:
- Solubility : Biphenyl derivatives (e.g., this compound) exhibit lower water solubility due to increased hydrophobicity, whereas hydroxyl or formyl substituents enhance polarity .
- Acidity : Electron-withdrawing groups (e.g., benzoyl) increase carboxylic acid acidity, while electron-donating groups (e.g., methyl) decrease it .
Research and Application Insights
- Pharmaceuticals : this compound derivatives are explored as kinase inhibitors and anti-inflammatory agents, leveraging their aromatic backbone for target binding .
- Materials Science : The rigidity of biphenyl systems makes this compound valuable in liquid crystals, while 4BB’s extended conjugation is exploited in organic semiconductors .
- Synthetic Utility : 4-Formylbenzoic acid’s aldehyde group enables facile derivatization, contrasting with the stability of this compound in harsh reaction conditions .
Biological Activity
4-Biphenylbenzoic acid, also known as 4-phenylbenzoic acid, is a compound of significant interest in biochemical research due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound consists of a benzoic acid moiety with a biphenyl group at the para position. Its molecular formula is , and it has a molecular weight of 198.22 g/mol. The compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.
1. Inhibition of Enzymatic Activity
Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been shown to inhibit mushroom tyrosinase, an enzyme crucial for melanin production. The compound's structure allows it to chelate with cupric ions in the active site of tyrosinase, thereby interfering with its catalytic function. In silico docking studies revealed that specific interactions within the active site contribute to its inhibitory potency .
2. Effects on Lipid Metabolism
A study investigated the effects of biphenylcarboxylic acids, including this compound, on lipid synthesis in rat models. The results demonstrated that oral administration led to a significant decrease in triglyceride synthesis from labeled oleic acid in adipose tissues. This suggests a potential role for the compound in regulating lipid metabolism and possibly in managing obesity or related metabolic disorders .
3. Antioxidant Properties
The antioxidant capacity of this compound has also been explored. Compounds with similar structures have shown promise in scavenging free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The biphenyl structure may enhance its electron-donating ability, contributing to its antioxidant effects .
Table 1: Summary of Biological Activities
Recent Research Developments
Recent studies have focused on enhancing the understanding of how structural modifications to this compound can influence its biological activity. For example, modifications that increase hydrophobic interactions or alter electronic properties have been shown to improve binding affinity to target proteins .
Structural Insights from Docking Studies
Docking studies using software like AutoDock Vina have provided insights into how this compound interacts with various biological macromolecules. These studies help predict how structural changes can optimize the compound's efficacy as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Biphenylbenzoic acid, and how can purity be validated?
this compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging biphenyl boronic acid derivatives and benzoic acid precursors under palladium catalysis . Post-synthesis purification involves recrystallization or column chromatography. Purity validation requires a combination of:
- Melting point analysis (compare with literature values, e.g., 156–160°C for structurally similar 4-Biphenylacetic acid) .
- High-Performance Liquid Chromatography (HPLC) to assess purity >97% .
- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., aromatic proton integration in NMR) .
Always cross-validate with SciFinder or Reaxys for known compounds and cited data .
Q. What physicochemical properties are critical for experimental design involving this compound?
Key properties include:
- Solubility : Limited aqueous solubility; use polar aprotic solvents (e.g., DMSO) for in vitro assays .
- Thermal stability : Monitor decomposition via thermogravimetric analysis (TGA), as biphenyl derivatives may degrade above 200°C .
- Acidity : The carboxylic acid group (pKa ~4.2) influences reactivity in buffer systems .
Standardize solvent selection and storage conditions (−20°C under inert atmosphere) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from assay variability or structural modifications. Methodological strategies include:
- Dose-response validation : Replicate studies across multiple cell lines (e.g., cancer vs. normal) with rigorous controls .
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., hydroxyl, methoxy groups) on target binding .
- Meta-analysis of published data : Use platforms like PubChem BioAssay to aggregate results and identify outliers .
For enzyme inhibition studies, ensure kinetic parameters (e.g., , IC) are calculated using standardized protocols .
Q. What statistical approaches are optimal for analyzing clustered data in biomarker studies involving this compound metabolites?
When studying urinary or plasma metabolites (e.g., hydroxylated derivatives):
- Mixed-effects models : Account for repeated measures within participants (random effects) and fixed effects like dose or time .
- Intraclass Correlation Coefficient (ICC) : Assess reproducibility of biomarker measurements (target ICC >0.7 for high reliability) .
- Deattenuation : Correct for measurement error using regression calibration, especially with low biomarker recovery rates .
Report 95% confidence intervals and adjust for covariates (e.g., age, diet) to minimize confounding .
Q. Methodological and Data Handling Considerations
Q. How should researchers design in vitro-to-in vivo extrapolation (IVIVE) studies for this compound?
- Physiologically Based Pharmacokinetic (PBPK) modeling : Incorporate solubility, permeability (Caco-2 assays), and hepatic clearance data .
- Interspecies scaling : Adjust metabolic rates using allometric principles for preclinical-to-clinical translation .
- Sensitivity analysis : Identify critical parameters (e.g., plasma protein binding) affecting bioavailability .
Table 1. Key Analytical Techniques for this compound
Q. What are best practices for reporting synthetic and analytical data in publications?
- Raw data management : Archive large datasets (e.g., NMR spectra, chromatograms) in supplementary materials or repositories .
- Uncertainty quantification : Report standard deviations for triplicate measurements and instrument error margins (e.g., ±0.1°C for melting points) .
- Reproducibility : Include step-by-step protocols for critical steps (e.g., catalyst loading in Suzuki coupling) .
Properties
IUPAC Name |
2-(4-phenylphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(21)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIAIQKTCVOCAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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